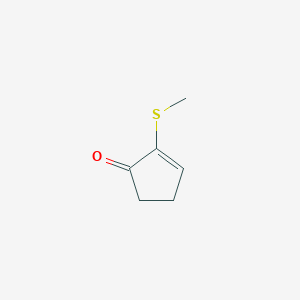![molecular formula C11H9Cl4N3O4 B14615952 Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro- CAS No. 58085-18-0](/img/structure/B14615952.png)
Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group and dichloro substituents, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] typically involves the condensation of 4-nitroaniline with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the dichloro groups can enhance the compound’s binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the dichloro substituents.
2,2-dichloro-N-(4-nitrophenyl)acetamide: Similar but with different substitution patterns.
4’-Methyl-2’-nitroacetanilide: Contains a methyl group instead of the dichloro groups.
Uniqueness
Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] is unique due to its combination of nitrophenyl and dichloro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
58085-18-0 |
|---|---|
Fórmula molecular |
C11H9Cl4N3O4 |
Peso molecular |
389.0 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(4-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H9Cl4N3O4/c12-7(13)10(19)16-9(17-11(20)8(14)15)5-1-3-6(4-2-5)18(21)22/h1-4,7-9H,(H,16,19)(H,17,20) |
Clave InChI |
QXSAVQWEOGMINT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


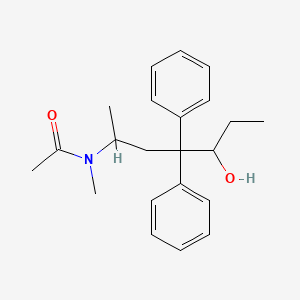
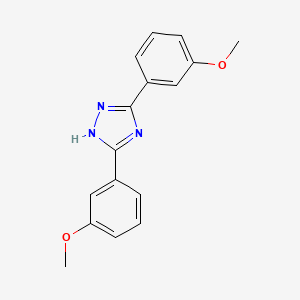
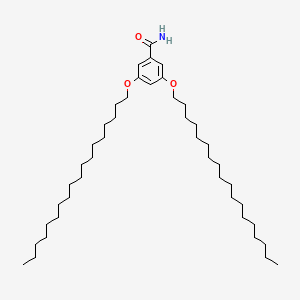
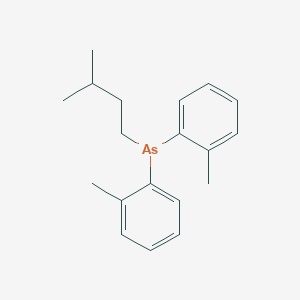


![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)
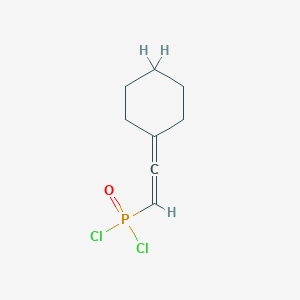
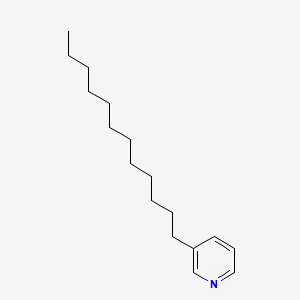
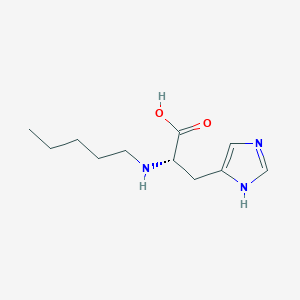
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
